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5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine

Physicochemical property prediction pKa comparison Solubility and formulation

Medicinal chemistry teams often face bottlenecks synthesizing precise, tri-substituted imidazo[1,2-c]pyrimidines for kinase inhibitor SAR. This compound solves that with three distinct orthogonal handles for controlled sequential diversification. - Orthogonal Reactivity: 8-Iodo enables selective Pd(0)-catalyzed cross-coupling (Sonogashira, Suzuki-Miyaura); 5-Chloro acts as a secondary handle for subsequent functionalization. - Critical SAR Tool: The 7-Methyl group provides a defined steric/electronic perturbation (ΔpKa +0.63 vs. des-methyl analog) for matched-pair analysis. - Logistics: Packaged under inert atmosphere for ambient shipping; available from stock in standard research quantities.

Molecular Formula C7H5ClIN3
Molecular Weight 293.49 g/mol
Cat. No. B12930642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine
Molecular FormulaC7H5ClIN3
Molecular Weight293.49 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=CN2C(=N1)Cl)I
InChIInChI=1S/C7H5ClIN3/c1-4-5(9)6-10-2-3-12(6)7(8)11-4/h2-3H,1H3
InChIKeyJARTWXNFOXHSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine: Core Building Block for Kinase Drug Discovery


5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine (CAS: 2590744-22-0; molecular formula: C₇H₅ClIN₃; molecular weight: 293.49 g/mol) is a halogenated nitrogen-fused heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine class . This scaffold is a privileged core in medicinal chemistry, with established activity as an inhibitor of Syk family kinases, JAK kinases, and other therapeutic targets [1][2]. The target compound is distinguished by its three distinct functional handles: a chlorine at the 5-position, an iodine at the 8-position, and a methyl group at the 7-position. This unique substitution pattern enables orthogonal reactivity in cross-coupling reactions—with the iodine serving as a superior leaving group for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, the chlorine providing a secondary handle for sequential diversification, and the methyl group modulating both electronic properties and steric environment [3][4]. As a specialized building block, it serves as a key intermediate for the synthesis of novel kinase inhibitors, antimycobacterial agents, and other bioactive molecules where precise control over substitution is critical for structure-activity relationship (SAR) exploration.

1
Orthogonal cross‑coupling handles: 8‑iodo group enables selective Pd‑catalyzed Sonogashira, Suzuki‑Miyaura or Buchwald‑Hartwig couplings; 5‑chloro serves as a secondary diversification point.
2
Sequential library synthesis: Designed for building focused kinase‑inhibitor SAR libraries with precise control over substitution order.
3
Electronic/steric tuning: 7‑methyl group modulates predicted pKa and density, supporting matched‑pair studies for property optimization.
Predicted physicochemical properties; verify experimentally.

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine: Irreplaceable for SAR & Cross-Coupling


The imidazo[1,2-c]pyrimidine core exhibits profound sensitivity to substitution pattern, as demonstrated by extensive SAR studies showing that minor modifications—particularly at the 5-, 7-, and 8-positions—dramatically alter kinase inhibition potency, selectivity, and oral bioavailability [1][2]. Specifically, SAR analysis has established that no substitution at the C5 carbon is tolerated for potent Syk inhibition, while both the 5th and 7th positions must be carefully substituted to achieve optimal activity [3]. The presence of a 7-methyl group, in combination with 5-chloro and 8-iodo substituents, creates a unique electronic and steric environment that cannot be replicated by analogs lacking any one of these three functionalities. Substituting the 8-iodo with hydrogen (as in 5-chloro-7-methylimidazo[1,2-c]pyrimidine) eliminates the critical heavy halogen handle required for palladium-catalyzed cross-coupling, while removing the 7-methyl group (as in 5-chloro-8-iodoimidazo[1,2-c]pyrimidine) alters both the compound's predicted pKa and density, thereby affecting solubility and reaction kinetics . Consequently, generic substitution of this specific tri-substituted building block with any mono- or di-substituted analog will irreversibly compromise synthetic flexibility, downstream biological activity, and the interpretability of SAR campaigns.

8‑deiodo analogs lose critical coupling handle
Replacing iodine with hydrogen eliminates the most reactive site for Pd‑catalyzed cross‑coupling, severely restricting sequential diversification.
7‑desmethyl analog alters physicochemical profile
Removing the 7‑methyl group shifts predicted pKa by +0.63 and density by −0.16 g/cm³; solubility and reaction behavior may change unpredictably.
Mono‑ or di‑substituted imidazo[1,2‑c]pyrimidines compromise SAR interpretation
Only the tri‑substituted pattern preserves the full orthogonal reactivity needed for controlled SAR exploration; simpler analogs may confound biological readouts.

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine: Predicted Properties & Kinase Class Profile


Predicted pKa Difference vs Non-Methylated Analog

The 7-methyl substituent in 5-chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine substantially alters the predicted acid dissociation constant relative to the non-methylated analog 5-chloro-8-iodoimidazo[1,2-c]pyrimidine. While the analog exhibits a predicted pKa of 0.86±0.30, the target compound shows a predicted pKa of 1.49±0.30 . This 0.63-unit increase in pKa reflects a reduction in acidity attributable to the electron-donating effect of the 7-methyl group. This difference can directly influence the compound's protonation state under physiological or reaction conditions, thereby affecting solubility, membrane permeability, and its behavior in acidic or basic environments.

Predicted pKa
Data to verify
Target: 1.49±0.30
ΔpKa +0.63
Comparator (no methyl): 0.86±0.30
May influence protonation state under reaction conditions; less ionized than non‑methylated analog.
Predicted property — confirm experimentally for your solvent system.
Physicochemical property prediction pKa comparison Solubility and formulation

Lower Predicted Density from 7-Methyl Substitution

The predicted density of 5-chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine is 2.18±0.1 g/cm³, which is notably lower than the 2.34±0.1 g/cm³ predicted for the non-methylated comparator 5-chloro-8-iodoimidazo[1,2-c]pyrimidine . This 0.16 g/cm³ reduction is consistent with the presence of a 7-methyl group disrupting efficient crystal packing, potentially leading to differences in solubility, melting point, and hygroscopicity. While both are predicted values, the direction and magnitude of the difference provide a quantifiable basis for distinguishing these two closely related building blocks.

Predicted density
Data to verify
Target: 2.18±0.1 g/cm³
Δ –0.16 g/cm³
Comparator (no methyl): 2.34±0.1 g/cm³
Lower density suggests altered crystal packing; may affect solubility and solid‑state handling.
Predicted values — validate before scale‑up.
Density prediction Solid-state properties Crystal packing

Iodine Substituent Enables Unique Cross-Coupling Reactivity

The target compound's molecular weight of 293.49 g/mol (C₇H₅ClIN₃) is significantly higher than that of the 8-hydrogen analog 5-chloro-7-methylimidazo[1,2-c]pyrimidine, which has a molecular weight of 167.60 g/mol (C₇H₆ClN₃) [1]. This 125.89 g/mol increase is due to the presence of the 8-iodo substituent, a heavy halogen that is not merely a molecular weight contributor but a critical functional handle for palladium-catalyzed cross-coupling reactions. The iodo group undergoes oxidative addition to Pd(0) much more readily than chloro or hydrogen, allowing for selective, sequential functionalization [2].

Synthetic handles
Cross‑study comparable
MW 293.49 (Cl, I, CH₃)
+125.89 g/mol & +1 handle
Versus 8‑H analog (167.60 g/mol)
Iodo group essential for Pd(0) oxidative addition; without it sequential diversification is lost.
Based on molecular formula — confirm coupling reactivity in intended system.
Molecular weight Heavy atom effect Cross-coupling reactivity

Kinase Inhibition Class: Syk and JAK as Key Targets

The imidazo[1,2-c]pyrimidine scaffold, when properly substituted, has demonstrated potent inhibition of multiple therapeutically relevant kinases. In one SAR study, compound 9f (an imidazo[1,2-c]pyrimidine derivative) showed strong in vitro inhibition of Syk and ZAP-70 kinases, and oral administration resulted in in vivo suppression of passive cutaneous anaphylaxis and IL-2 production in a mouse model [1]. More broadly, 5,7-substituted imidazo[1,2-c]pyrimidines are claimed as JAK kinase inhibitors for the treatment of autoimmune and inflammatory diseases [2]. Furthermore, related compounds have shown activity against CHK1 (IC50 = 6 nM) and CDK7 (IC50 = 2000 nM) [3]. While direct activity data for 5-chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine itself are not available in the open literature, its unique tri-substitution pattern—5-chloro, 7-methyl, and 8-iodo—positions it as a key intermediate for generating focused libraries to probe kinase selectivity and potency.

Kinase class profile
Class‑level inference
Scaffold reported active against Syk, JAK, CHK1, CDK7
No direct data for this tri‑substituted building block.
Supports SAR‑driven kinase inhibitor design; unique substitution pattern may differentiate selectivity.
Verify in‑house after synthesis of final analogs.
Kinase inhibition Syk kinase JAK kinase CDK7 CHK1

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine: Validated Applications in Drug Discovery & Synthesis


Kinase Inhibitor Library via Sequential Cross-Coupling

Medicinal chemistry teams developing kinase inhibitors (e.g., targeting Syk, JAK, CHK1, or CDK7) can leverage the orthogonal reactivity of the 8-iodo and 5-chloro groups for sequential diversification. The aryl iodide undergoes rapid oxidative addition under mild Pd(0) catalysis, enabling selective Sonogashira, Suzuki-Miyaura, or Buchwald-Hartwig coupling at the 8-position. Subsequent activation of the 5-chloro group—using more forcing conditions or alternative catalyst systems—permits a second functionalization step. This strategy is well-precedented for the imidazo[1,2-c]pyrimidine class and is essential for generating SAR libraries with precise control over substitution patterns [1][2].

Probing 7-Methyl Electronic & Steric Effects

The 7-methyl group in 5-chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine provides a defined steric and electronic perturbation relative to the non-methylated analog (5-chloro-8-iodoimidazo[1,2-c]pyrimidine). Researchers can use this compound as a starting material to synthesize matched molecular pairs that differ only in the presence or absence of the 7-methyl group. Such paired comparisons are critical for deconvoluting the contributions of lipophilicity, steric bulk, and electronic effects to biological activity. The quantified differences in predicted pKa (ΔpKa = +0.63) and density (ΔDensity = -0.16 g/cm³) further support the distinct nature of this building block .

Antimycobacterial Agents from Imidazo[1,2-c]pyrimidine Scaffold

Imidazo[1,2-c]pyrimidines have been designed and synthesized as novel antimycobacterial agents, with SAR studies indicating that specific substitution patterns are critical for activity against multidrug-resistant and extensively drug-resistant tuberculosis [3]. 5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine, with its three functional handles, is an ideal precursor for the rapid generation of analogs to explore the chemical space around this anti-infective pharmacophore. The heavy iodine atom also facilitates the introduction of radiolabeled iodine for metabolism and distribution studies.

Application
Selection Property
Validation Focus
Kinase inhibitor library via sequential cross‑coupling
Orthogonal halogen reactivity (I >> Cl)
Coupling selectivity and sequence optimization
Probing 7‑methyl electronic/steric effects
Predictable pKa and density shift vs. des‑methyl analog
Matched‑pair analysis of physicochemical and biological properties
Antimycobacterial agent synthesis
Tri‑functional handle pattern for SAR expansion
Anti‑infective activity screening and metabolic labeling feasibility
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